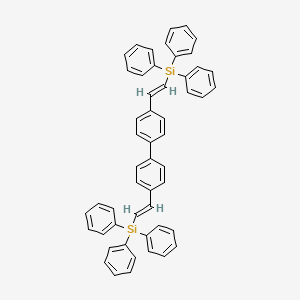
4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two triphenylsilylvinyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids.
Introduction of Triphenylsilylvinyl Groups: The triphenylsilylvinyl groups are introduced via a Heck reaction, where the biphenyl core reacts with triphenylsilylvinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, affecting their function and behavior.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Tetrakis(4-methoxyphenyl)ethylene: Exhibits unique photoluminescence properties.
Uniqueness
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is unique due to its combination of triphenylsilylvinyl groups and biphenyl core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Properties
Molecular Formula |
C52H42Si2 |
|---|---|
Molecular Weight |
723.1 g/mol |
IUPAC Name |
triphenyl-[(E)-2-[4-[4-[(E)-2-triphenylsilylethenyl]phenyl]phenyl]ethenyl]silane |
InChI |
InChI=1S/C52H42Si2/c1-7-19-47(20-8-1)53(48-21-9-2-10-22-48,49-23-11-3-12-24-49)41-39-43-31-35-45(36-32-43)46-37-33-44(34-38-46)40-42-54(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H/b41-39+,42-40+ |
InChI Key |
XMXNFZBYQFMDNO-LMXNTIJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


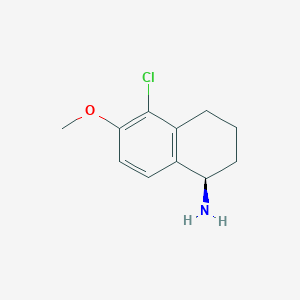


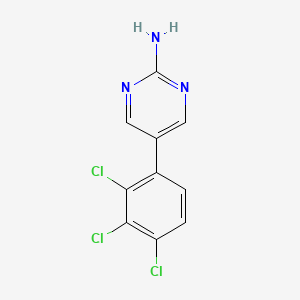
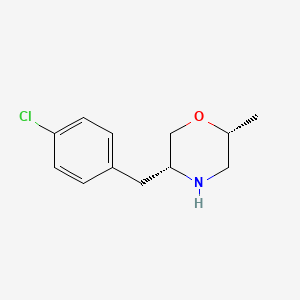

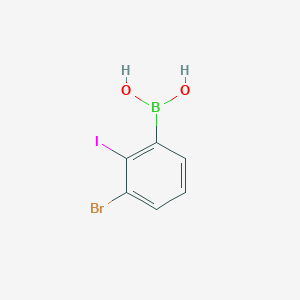
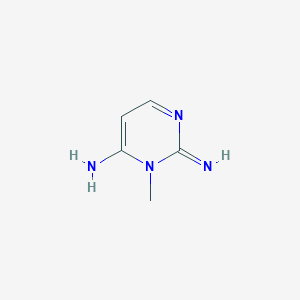
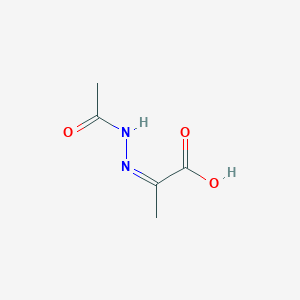

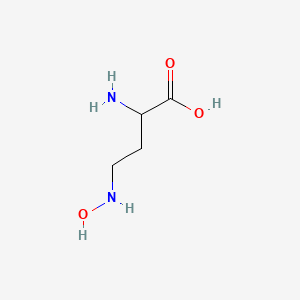
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
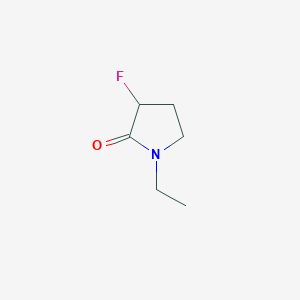
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)
